molecular formula C8H11F3O B3031454 4-(Trifluoromethyl)hepta-1,6-dien-4-ol CAS No. 36610-32-9

4-(Trifluoromethyl)hepta-1,6-dien-4-ol

Cat. No.: B3031454
CAS No.: 36610-32-9
M. Wt: 180.17 g/mol
InChI Key: XDRMYQUAJBDWFZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to a hepta-1,6-diene backbone with a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)hepta-1,6-dien-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,6-heptadiene with trifluoromethylating agents in the presence of a catalyst to introduce the trifluoromethyl group. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .

Scientific Research Applications

4-(Trifluoromethyl)hepta-1,6-dien-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)hepta-1,6-dien-4-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)hepta-1,6-dien-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-(trifluoromethyl)hepta-1,6-dien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c1-3-5-7(12,6-4-2)8(9,10)11/h3-4,12H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMYQUAJBDWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457200
Record name 4-(trifluoromethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36610-32-9
Record name 4-(trifluoromethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Allylmagnesium bromide was prepared from 140 g (1.16 mole) of allyl bromide, 35 g (1.44 mole) of magnesium and 640 ml of ether. The product was titrated and found to be 1.2 molar in allylmagnesium bromide. To a 230 ml (0.276 mole) aliquot of the reagent was added 17.4 g (0.122 mole) of ethyl trifluoroacetate in 60 ml of dry tetrahydrofuran at a drop rate of 2-3 drops/second. The reaction temperature was held near -40° during the addition. The reaction mixture was allowed to warm to room temperature and stirred overnight. It was heated at reflux for two hours, then stirred for an additional 24 hours. The reaction mixture was poured into 300 ml of ice and 20% sulfuric acid was added to bring the pH to about 1. The phases were separated and the aqueous phase extracted with 3×70 ml of ether. The combined organic phases were dried over magnesium sulfate, filtered and the solvent evaporated. The liquid product was distilled in vacuo to give 15.2 g (70%) of 4-hydroxy-4-trifluoromethyl-1,6-heptadiene, bp 54.5-58.5° C./30 torr.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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